molecular formula C10H10ClNO B2864852 5-Chloro-3,3-dimethylindolin-2-one CAS No. 74492-46-9

5-Chloro-3,3-dimethylindolin-2-one

Cat. No. B2864852
CAS RN: 74492-46-9
M. Wt: 195.65
InChI Key: IGGUFOCFQMEIGO-UHFFFAOYSA-N
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Description

5-Chloro-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H10ClNO . It is used in various research and development applications .

Scientific Research Applications

Cancer Research: Inhibitors of Mutant Pathways

5-Chloro-3,3-dimethylindolin-2-one derivatives have been studied for their potential as potent inhibitors of mutant EGFR/BRAF pathways . These pathways are often over-activated in several malignancies, making them crucial targets for anticancer drugs. The derivatives exhibit significant antiproliferative activity, suggesting their use in developing new cancer therapies.

Antiviral Agents: SARS-CoV-2 Inhibition

Derivatives of 5-Chloro-3,3-dimethylindolin-2-one have shown promise as broad-spectrum antiviral agents . They can selectively interfere with the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, which is essential for the virus’s cellular entry. This indicates potential applications in creating therapies against multiple SARS-CoV-2 variants.

Alzheimer’s Disease: AChE Inhibition

Compounds incorporating the 5-Chloro-3,3-dimethylindolin-2-one moiety have been designed as acetylcholine esterase (AChE) inhibitors . This is based on the structural feature of donepezil, a known AChE inhibitor used to treat Alzheimer’s disease, suggesting a role in the development of treatments for neurodegenerative diseases.

Material Science: Ligand Synthesis

In material science, 5-Chloro-3,3-dimethylindolin-2-one is used as a precursor for synthesizing various ligands . These ligands can be employed in coordination chemistry, contributing to the development of new materials with specific properties.

Environmental Science: Chemical Prototypes

The compound’s derivatives serve as chemical prototypes with environmental applications . They are important in developing new therapies that can act on existing and emerging environmental contaminants, including viruses.

Analytical Chemistry: Chemical Characterization

In analytical chemistry, 5-Chloro-3,3-dimethylindolin-2-one is utilized for chemical characterization and screening against various biochemical targets . Its derivatives’ spectral analyses help in understanding the compound’s structure and reactivity.

Industrial Applications: Chemical Synthesis

Industrially, 5-Chloro-3,3-dimethylindolin-2-one is involved in chemical synthesis processes . It is used to create compounds that have applications ranging from research chemicals to potential therapeutic agents.

Pharmacology: Drug Development

Finally, in pharmacology, this compound is explored for its role in drug development . Its derivatives are tested for various biological activities, including cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

properties

IUPAC Name

5-chloro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUFOCFQMEIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3,3-dimethylindolin-2-one

CAS RN

74492-46-9
Record name 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
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